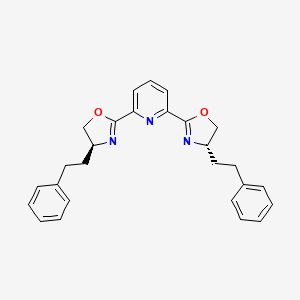

2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-(2-phenylethyl)-2-[6-[(4S)-4-(2-phenylethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2/c1-3-8-20(9-4-1)14-16-22-18-31-26(28-22)24-12-7-13-25(30-24)27-29-23(19-32-27)17-15-21-10-5-2-6-11-21/h1-13,22-23H,14-19H2/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRZZMJRGHERQU-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CCC4=CC=CC=C4)CCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)CCC4=CC=CC=C4)CCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719134 | |

| Record name | 2,6-Bis(4S)[4-(2-phenylethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012042-02-2 | |

| Record name | 2,6-Bis(4S)[4-(2-phenylethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1012042-02-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Phebox Ligands: Structure, Properties, and Catalytic Applications

This guide provides an in-depth exploration of bis(oxazolinyl)phenyl ligands, commonly known as Phebox ligands. We will dissect their unique structural architecture, examine the interplay between their steric and electronic properties, detail their synthesis, and survey their extensive applications in the field of asymmetric catalysis. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this powerful ligand class.

The Phebox Architecture: An N,C,N Pincer Ligand

Phebox ligands are a class of C2-symmetric, tridentate "pincer" ligands.[1] Their defining feature is an N,C,N coordination motif, where two chiral oxazoline rings are attached to the 2 and 6 positions of a central phenyl ring.[2] This arrangement forms a rigid, meridional scaffold that binds to a metal center through two nitrogen atoms from the oxazoline rings and a direct, robust covalent bond from the central phenyl carbon (Cipso).[2][3] This strong carbon-metal sigma bond distinguishes Phebox ligands from their N,N,N-tridentate counterparts like Pybox (bis(oxazolinyl)pyridine), leading to highly stable and well-defined metal complexes.[1][2]

The chirality of the ligand originates from the amino alcohols used to construct the oxazoline rings, creating a well-defined chiral pocket around the metal's active site. This C2-symmetric environment is crucial for inducing high stereoselectivity in catalytic reactions, as it effectively discriminates between the two enantiotopic faces of a prochiral substrate.[1]

Caption: General structure of a Phebox-metal complex.

Structure-Property Relationships: Tuning for Performance

The true power of Phebox ligands lies in their modularity. The steric and electronic environment around the metal center can be precisely tuned by modifying substituents at two key locations, allowing for the optimization of catalytic activity and enantioselectivity.[1]

-

Oxazoline Substituents (R, R'): The choice of amino alcohol precursor determines the substituents on the chiral centers of the oxazoline rings (typically at the 4-position). Common groups like isopropyl (ip), phenyl (ph), and tert-butyl (t-Bu) create different steric profiles. Bulkier substituents generally form a deeper and more confined chiral pocket, which can enhance enantioselectivity for certain substrates.[2]

-

Aromatic Backbone Substituents (Y): Modifications to the phenyl backbone, particularly at the para-position (Y) to the metal-binding carbon, can modulate the electronic properties of the ligand. Electron-withdrawing groups (e.g., -CF₃) can increase the electrophilicity of the metal center, potentially enhancing its Lewis acidity and catalytic activity in C-H activation reactions.[4][5] Conversely, electron-donating groups can increase electron density at the metal.

Data Focus: Impact of Oxazoline Substituents on Enantioselectivity

The following table summarizes the effect of different oxazoline substituents on the enantioselectivity of the Rhodium-catalyzed asymmetric hydrosilylation of acetophenone. This data illustrates the critical role of steric tuning in achieving high stereocontrol.

| Entry | Catalyst (Rh-Phebox-R ) | R Group | Enantiomeric Excess (% ee) |

| 1 | Rh-Phebox-ip | Isopropyl | 92% |

| 2 | Rh-Phebox-ph | Phenyl | 85% |

| 3 | Rh-Phebox-t-Bu | tert-Butyl | 95% |

Data synthesized from principles discussed in cited literature.[1][2]

Synthesis of Phebox Ligands and Metal Complexes

The preparation of Phebox ligands and their corresponding metal complexes is well-established and follows reliable, multi-step procedures.

Ligand Synthesis

The most common route begins with the condensation of a substituted isophthalonitrile with a chiral amino alcohol to form a bis(oxazoline) intermediate. This is followed by halogenation and subsequent conversion to a more versatile precursor for metallation, such as an organotin or organolithium species.[6]

Synthesis of Metal Complexes

The introduction of the metal center is typically achieved through one of three primary methods:

-

Transmetalation: This is a widely used and reliable method. A Phebox-organotin (e.g., (Phebox)SnMe₃) or Phebox-organolithium precursor undergoes reaction with a suitable metal salt, such as PdCl₂(PhCN)₂ or [RhCl(coe)₂]₂, transferring the Phebox ligand to the target metal.[7][8]

-

Oxidative Addition: A halogenated Phebox precursor (e.g., Phebox-Br) can react directly with a low-valent metal source, like Ni(cod)₂ or Fe₂(CO)₉.[9][10] In this process, the metal oxidatively inserts into the carbon-halogen bond to form the desired complex.

-

Direct C-H Activation: Certain high-valent metal precursors, such as RuCl₃·3H₂O, can coordinate to the oxazoline nitrogens and subsequently activate the C-H bond at the central phenyl ring's 2-position to form the covalent metal-carbon bond directly.[11]

Caption: Synthesis of a Phebox-metal complex via the organotin route.

Experimental Protocol: Synthesis of (Phebox)RhCl₂(H₂O) via Transmetalation

This protocol describes a self-validating system for synthesizing a representative Rhodium(III) aqua complex, a versatile Lewis acid catalyst.[8]

Materials:

-

(S,S)-iPr-Phebox-SnMe₃ (1.0 eq)

-

[(cyclooctene)₂RhCl]₂ (0.5 eq)

-

Carbon tetrachloride (CCl₄) (1.1 eq)

-

Toluene, anhydrous

-

Hexane

Procedure:

-

Vessel Preparation: Under an inert atmosphere of argon or nitrogen, add (S,S)-iPr-Phebox-SnMe₃ and [(cyclooctene)₂RhCl]₂ to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous toluene via syringe to dissolve the reagents. The solution should turn a deep red or brown color.

-

Oxidative Addition: Cool the solution to 0 °C in an ice bath. Slowly add CCl₄ dropwise via syringe. The color of the solution will typically lighten to orange or yellow.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting tin precursor is consumed.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude solid is then washed thoroughly with hexane to remove organotin byproducts (Me₃SnCl) and any remaining starting materials.

-

Purification: The resulting yellow solid, (Phebox)RhCl₂(H₂O), is often pure enough for catalytic use after washing. Further purification can be achieved by recrystallization from a solvent system like dichloromethane/hexane. The presence of the coordinated water molecule is often confirmed by X-ray crystallography or elemental analysis.[8]

Key Applications in Asymmetric Catalysis

Phebox-metal complexes are workhorses in asymmetric synthesis, demonstrating high efficacy across a broad spectrum of reactions.[1][3]

Lewis Acid Catalysis

Cationic or neutral aqua complexes of Phebox with metals like Rh(III), Pd(II), and Pt(II) function as potent and recoverable chiral Lewis acids.[7][8][12] The metal center, rendered electrophilic by the ligand and associated counter-ions, activates substrates like aldehydes for nucleophilic attack.

-

Enantioselective Allylation: Phebox-Rh(III) aqua complexes catalyze the addition of allyltin reagents to aldehydes, producing chiral homoallylic alcohols with high enantioselectivity.[8] The reaction is believed to proceed through a Lewis acid mechanism where the aqua ligand dissociates to create a vacant coordination site for the aldehyde.[8]

-

Aldol and Michael Reactions: These complexes are also effective in aldol-type condensations and Michael additions, creating C-C bonds with excellent stereocontrol.[2][7]

Caption: Catalytic cycle for Rh-Phebox catalyzed aldehyde allylation.

Hydrogenation and Transfer Hydrogenation

Ruthenium(II)-Phebox complexes have proven to be highly effective catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones.[11] These reactions provide a direct route to optically active secondary alcohols, which are valuable building blocks in pharmaceuticals. High enantioselectivities (up to 98% ee) have been achieved for a range of aromatic ketones.[11]

C-H Activation and Alkane Dehydrogenation

A significant area of research involves the use of Iridium-Phebox complexes for challenging C-H bond activation and alkane functionalization.[13] These catalysts can perform acceptorless alkane dehydrogenation, converting low-value alkanes into more valuable alkenes.[4] Research has shown that fluorinating the Phebox backbone (e.g., using bis-CF₃ groups) enhances the stability of the catalyst and lowers the energy barrier for C-H activation, leading to higher turnover numbers and catalyst longevity.[4][5][13] This demonstrates a clear, rational design principle: strengthening the ligand framework prevents degradation under the harsh conditions required for alkane transformations.[4]

Conclusion

Phebox ligands represent a cornerstone of modern asymmetric catalysis. Their unique N,C,N pincer structure provides exceptional stability, while their modular design allows for the rational tuning of steric and electronic properties to meet the demands of a specific chemical transformation. From Lewis acid catalysis to challenging C-H activation, Phebox-metal complexes offer a versatile and powerful platform for the efficient synthesis of chiral molecules. Continued innovation in ligand design, such as the development of more robust fluorinated analogues, promises to further expand their utility in solving complex synthetic challenges in academia and industry.

References

-

Nishiyama, H., & Motoyama, Y. (2007). Synthesis and use of bisoxazolinyl-phenyl pincers. Chemical Society Reviews, 36(7), 1146-1155. [Link]

-

Nishiyama, H., et al. (2007). Synthesis and use of bisoxazolinyl-phenyl pincers. Chemical Society Reviews, 36, 1146-1155. [Link]

-

Chuchuryukin, A. V., et al. (2011). NCN-Pincer Metal Complexes (Ti, Cr, V, Zr, Hf, and Nb) of the Phebox Ligand (S,S)-2,6-Bis(4′-isopropyl-2′-oxazolinyl)phenyl. Organometallics, 30(10), 2819-2830. [Link]

-

Rutgers University Technology Transfer. (2023). Phebox Ligands and Methods of Making Same. [Link]

-

Motoyama, Y., et al. (2005). Synthesis and X-ray Crystal Structures of Bis(oxazolinyl)phenyl-Derived Chiral Palladium(II) and Platinum(II) and -(IV) Complexes and Their Use in the Catalytic Asymmetric Aldol-Type Condensation of Isocyanides and Aldehydes. Organometallics, 24(16), 3970-3980. [Link]

-

Zhou, M., et al. (2021). Lowering the Barrier to C–H Activation at IrIII through Pincer Ligand Design. Journal of the American Chemical Society, 143(18), 7136-7146. [Link]

-

Hager, M., & Kempe, R. (2016). Recent developments of iron pincer complexes for catalytic applications. Chemical Society Reviews, 45(6), 1688-1698. [Link]

-

Douthwaite, R. E., et al. (2015). Thio-Pybox and Thio-Phebox complexes of chromium, iron, cobalt and nickel and their application in ethylene and butadiene polymerisation catalysis. Dalton Transactions, 44(45), 19575-19585. [Link]

-

Nishiyama, H. (2003). Chiral Transition Metal Lewis Acids Bearing Bis (oxazolinyl) phenyl (Phebox) as a Pincer Ligand: Synthesis and Application for the Asymmetric Reactions. Journal of Synthetic Organic Chemistry, Japan, 61(11), 1124-1132. [Link]

-

Kanazawa, Y., et al. (2009). New Bis(oxazolinyl)phenyl−Ruthenium(II) Complexes and Their Catalytic Activity for Enantioselective Hydrogenation and Transfer. Organometallics, 28(2), 557-565. [Link]

-

Motoyama, Y., et al. (2001). Bis(oxazolinyl)phenylrhodium(III) Aqua Complexes: Synthesis, Structure, Enantioselective Allylation of Aldehydes, and Mechanistic Studies. Organometallics, 20(8), 1584-1591. [Link]

-

Motoyama, Y., et al. (2001). Bis(oxazolinyl)phenylrhodium(III) Aqua Complexes: Synthesis, Structure, Enantioselective Allylation of Aldehydes, and Mechanistic Studies. Organometallics, 20(8), 1584–1591. [Link]

-

van de Coevering, R., et al. (2004). 2,6-Bis(oxazolinyl)phenylnickel(II) Bromide and 2,6-Bis(ketimine)phenylnickel(II) Bromide: Synthesis, Structural Features, and Redox Properties. Organometallics, 23(22), 5263-5273. [Link]

-

Guiry, P. J. (2019). The Synthesis and Application of P,N Ligands in Asymmetric Catalysis. University College Dublin. [Link]

-

Nishiyama, H., et al. (1998). New Chiral Ruthenium-Bis(oxazolinyl)pyridine Catalysts for Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 17(5), 846–848. [Link]

-

Fout, A. R., et al. (2008). Enantioselective C-H Amination Using Cationic Ruthenium(II)–pybox Catalysts. Angewandte Chemie International Edition, 47(32), 6031-6034. [Link]

-

Goldman, A. S., et al. (2022). Synthesis and reactivity of (Pybox)Os and (Pybox)Ru complexes: Comparison with isoelectronic (Phebox)Ir complexes. NSF Public Access Repository. [Link]

-

Goldman, A. S., et al. (2021). Alkane Dehydrogenation Catalyzed by a Fluorinated Phebox Iridium Complex. ACS Catalysis, 11(20), 12611-12623. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Synthesis and use of bisoxazolinyl-phenyl pincers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and use of bisoxazolinyl-phenyl pincers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Rutgers University Office of Research logo [techfinder.rutgers.edu]

- 5. osti.gov [osti.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent developments of iron pincer complexes for catalytic applications - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QI00262A [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chiral Transition Metal Lewis Acids Bearing Bis (oxazolinyl) phenyl (Phebox) as a Pincer Ligand : Synthesis and Application for the Asymmetric Reactions [jstage.jst.go.jp]

- 13. par.nsf.gov [par.nsf.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of Pyridine-Bis(oxazoline) [Pybox] Ligands

Abstract

Pyridine-bis(oxazoline), or Pybox, ligands represent a cornerstone in the field of asymmetric catalysis. First introduced by Nishiyama in 1989, these C₂-symmetric, tridentate "pincer-type" ligands have earned the designation of "privileged ligands" due to their remarkable versatility and effectiveness in a vast array of stereoselective transformations.[1][2][3] Their success stems from a highly modular and accessible synthesis, strong coordination to a wide variety of metal centers, and a well-defined chiral pocket that enables exquisite control over the enantioselectivity of chemical reactions.[3] This guide provides an in-depth exploration of the synthesis and characterization of Pybox ligands, offering field-proven insights, detailed experimental protocols, and the causal reasoning behind key procedural steps, intended for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries.

The Pybox Ligand: A Structural and Mechanistic Overview

Pybox ligands are characterized by a central pyridine ring flanked by two chiral oxazoline rings at the 2- and 6-positions. The chirality is introduced via chiral amino alcohols, which are readily derived from the natural chiral pool of amino acids.[1] This C₂-symmetric arrangement is crucial as it significantly reduces the number of possible diastereomeric transition states in a catalytic cycle, simplifying the stereochemical outcome and often leading to higher enantioselectivity.[2]

As tridentate chelators, Pybox ligands coordinate to a metal center through the nitrogen atoms of the pyridine and both oxazoline rings in a meridional fashion.[3] This coordination mode creates a rigid, well-defined square pyramidal or octahedral geometry around the metal, leaving specific sites open for substrate binding.[1] The bulky substituents at the 4-position of the oxazoline rings, originating from the side chains of the parent amino acids, form a chiral pocket that effectively shields one face of the coordinated substrate, directing the attack of a reagent to the opposite face and thus controlling the stereochemistry of the product.

Caption: General C₂-symmetric structure of a Pybox ligand.

Synthesis of Pybox Ligands: A Step-by-Step Protocol

The most prevalent and efficient route to Pybox ligands involves the Lewis acid-catalyzed condensation of 2,6-pyridinedicarbonitrile with two equivalents of a chiral β-amino alcohol.[4][5] This one-pot synthesis is valued for its convenience and often high yields.[1][5] The chirality of the final ligand is dictated entirely by the enantiopurity of the starting amino alcohol.

Preparation of Chiral Amino Alcohol Precursors

Chiral amino alcohols are typically not commercially available in the same diversity as amino acids. Therefore, a common preliminary step is the reduction of a natural amino acid or its corresponding ester. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.

Protocol: Synthesis of (S)-2-Amino-4-phenylbutan-1-ol from L-Homophenylalanine [4][6]

-

Setup: An oven-dried, 250-mL two-necked, round-bottomed flask is equipped with a condenser, a magnetic stir bar, and an argon inlet. The system is purged with argon for 10-15 minutes.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF, 200 mL) is added via syringe. Lithium aluminum hydride (LiAlH₄, 1.5 equivalents) is added carefully in portions under a positive pressure of argon. The suspension is stirred until hydrogen evolution ceases.

-

Amino Acid Addition: L-Homophenylalanine (1.0 equivalent) is added in small portions over 10-15 minutes. The addition is exothermic and may cause the solvent to gently reflux.

-

Reaction: The reaction mixture is heated to reflux and maintained for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The flask is cooled to 0 °C in an ice bath. The reaction is quenched by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution. Causality: This sequential addition (Fieser workup) is critical for safely quenching the excess LiAlH₄ and precipitating aluminum salts into a filterable solid.

-

Isolation: The resulting solids are removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude amino alcohol is typically of sufficient purity to be used in the subsequent step without further purification.[4]

Ligand Synthesis: The Dinitrile Condensation Route

This procedure details the synthesis of 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-pyridine, a derivative of the ligand reported by Fu and coworkers.[4]

Caption: Workflow for Pybox ligand synthesis.

Protocol: Synthesis of CH₂CH₂Ph-pybox [4]

-

Setup: An oven-dried, 250-mL two-necked, round-bottomed flask is equipped with a condenser, a magnetic stir bar, and an argon inlet.

-

Reagent Addition: Under a positive argon flow, 2,6-pyridinedicarbonitrile (1.0 equivalent), anhydrous toluene (120 mL), and zinc trifluoromethanesulfonate (Zn(OTf)₂, 0.05 equivalents) are added. Causality: Zinc triflate acts as a Lewis acid, activating the nitrile groups towards nucleophilic attack by the amino alcohol.

-

Amino Alcohol Addition: A solution of (S)-2-amino-4-phenylbutan-1-ol (2.2 equivalents) in anhydrous toluene is added.

-

Reaction: The mixture is heated to reflux (approximately 110 °C) and stirred for 24-48 hours. The reaction is monitored by TLC until the starting dinitrile is consumed.

-

Workup: The reaction mixture is cooled to room temperature and washed sequentially with a saturated aqueous solution of NaHCO₃ and brine. The organic layer is dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.[6] Elution with a solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (e.g., 1:1:0.02) affords the pure Pybox ligand as a white solid.[6] Causality: The triethylamine is added to prevent the slightly acidic silica gel from causing ligand degradation or streaking on the column.

Characterization of Pybox Ligands

Rigorous characterization is essential to confirm the ligand's identity, chemical purity, and enantiomeric purity. Each of these factors is critical for achieving high selectivity and reproducibility in catalytic applications.

Structural and Purity Analysis

| Technique | Purpose | Expected Observations for a Representative Pybox Ligand |

| ¹H NMR | Structural verification and chemical purity assessment. | Pyridine Protons: A triplet and a doublet in the aromatic region (δ 7.5-8.2 ppm).Oxazoline Protons: Diastereotopic protons (CH₂) and the chiral proton (CH-R) appear as multiplets between δ 3.5-5.0 ppm.Substituent (R) Protons: Signals corresponding to the specific side chain (e.g., isopropyl, phenyl). |

| ¹³C NMR | Confirms the carbon framework of the molecule. | Characteristic signals for the pyridine, oxazoline, and substituent carbons. The number of signals should match the number of unique carbons in the C₂-symmetric structure.[7] |

| HRMS (ESI+) | Confirms molecular weight and elemental composition. | The measured m/z value for the protonated molecule [M+H]⁺ should match the calculated value to within 5 ppm.[8] |

Chiroptical and Enantiomeric Analysis

| Technique | Purpose | Expected Observations |

| Polarimetry | Confirms the synthesis of a non-racemic, chiral substance. | A non-zero specific rotation value, [α]ᴅ. The sign (+ or -) is characteristic of the enantiomer. For example, the (R,R)-Ph-Pybox gives a positive rotation.[4] |

| Chiral HPLC | Determines the enantiomeric excess (ee) of the ligand. | Injection onto a suitable chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) should show two well-resolved peaks for the two enantiomers. The ee is calculated from the relative peak areas. For a successful synthesis, the ee should be >99%.[9] |

Applications in Asymmetric Catalysis

The true value of Pybox ligands is realized when they are complexed with transition metals. These complexes are highly effective catalysts for a wide range of enantioselective reactions that are fundamental to modern organic synthesis and drug development.

Caption: Conceptual workflow of Pybox-metal catalysis.

Key Catalytic Transformations:

-

Hydrosilylation: The first reaction demonstrated with a Pybox ligand involved the ruthenium-catalyzed asymmetric hydrosilylation of ketones to produce chiral secondary alcohols with high enantioselectivity.[1][3]

-

Carbon-Carbon Bond Formation: Pybox-metal complexes, particularly with copper, iron, and nickel, are workhorses for reactions like Diels-Alder cycloadditions, Mukaiyama aldol reactions, Michael additions, and Negishi cross-couplings.[1][4][10]

-

Amination and Aziridination: Ruthenium and copper Pybox complexes can catalyze the enantioselective amination of C-H bonds and the aziridination of olefins, providing direct routes to chiral amines and aziridines.[1][2]

The choice of metal and the specific substituents on the Pybox ligand can be fine-tuned to optimize reactivity and selectivity for a given transformation, showcasing the modularity and power of this ligand family.[11]

Conclusion and Future Directions

Pybox ligands have cemented their status as a vital tool in the asymmetric catalysis toolkit. Their straightforward, modular synthesis from readily available chiral precursors allows for extensive structural diversification, enabling chemists to tailor the ligand's steric and electronic properties for specific applications. The robust characterization protocols outlined in this guide are crucial for ensuring the quality and reproducibility necessary for high-stakes applications like pharmaceutical synthesis.

Current research continues to expand the utility of the Pybox scaffold. Innovations include the development of polymer-supported Pybox ligands for simplified catalyst recycling and flow chemistry applications, as well as the design of sterically confined ligands with enhanced shielding groups to tackle more challenging substrates with even greater stereocontrol.[8][9][12][13] The foundational principles of synthesis and characterization detailed herein will remain the bedrock upon which these future advancements are built.

References

-

Wikipedia. Bisoxazoline ligand. [Link]

-

Tskhovrebov, A. G., Wlochal, C., & Gademann, K. (2020). Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis. Angewandte Chemie International Edition, 59(30), 12392-12396. [Link]

-

Lou, S., & Fu, G. C. (2010). Synthesis of chiral pyridine bis (oxazoline) ligands for nickel-catalyzed asymmetric Negishi cross-couplings of secondary allylic chlorides with alkylzincs: 2, 6-bis [(4S)- 4, 5-dihydro-4-(2-phenylethyl)- 2-oxazolyl]-pyridine. Organic Syntheses, 87, 310-319. [Link]

-

Gandi, V., & Punniyamurthy, T. (2018). Asymmetric CuI–Pybox‐catalysed reaction for the synthesis of propargylamines. Chemistry–An Asian Journal, 13(17), 2355-2369. [Link]

-

Knight, J. R., et al. (2023). Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines. Organometallics, 42(10), 969-976. [Link]

-

Lou, S., & Fu, G. C. (2010). Synthesis of Chiral Pyridine Bis(Oxazoline) Ligands for Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs: 2,6-bis[(4R)-4,5-dihydro-4- (2-phenylethyl)-2-oxazolyl]- Pyridine. Organic Syntheses, 87, 310. [Link]

-

Bauer, I., & Knölker, H. J. (2015). Iron bis (oxazoline) complexes in asymmetric catalysis. Chemical Society Reviews, 44(22), 8036-8049. [Link]

-

Mélanie, T. (2008). Synthesis and Study of New Oxazoline Based Ligands. (Doctoral dissertation, KTH). [Link]

-

Knight, J. R., et al. (2023). Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines. Organometallics, 42(10), 969-976. [Link]

-

Amanote Research. (2010). Synthesis of Chiral Pyridine Bis(oxazoline) Ligands. [Link]

-

Pires, B. C., et al. (2011). An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands. Synlett, 2011(16), 2323-2326. [Link]

-

Weissberg, A., Halak, B., & Portnoy, M. (2004). The First Solid-Phase Synthesis of Bis(oxazolinyl)pyridine Ligands. The Journal of Organic Chemistry, 69(25), 8797-8802. [Link]

-

Liu, Y., et al. (2022). Design and application of chiral sterically confined PYBOX ligands. Nature Communications, 13(1), 1-11. [Link]

-

Hua, X., Shang, M., & Lappin, A. G. (1997). Convenient Synthesis and Characterization of the Chiral Complexes cis-and trans-[Ru ((SS)-Pripybox)(py) 2Cl] PF6 and [Ru ((SS)-Pripybox)(bpy) Cl] PF6. Inorganic chemistry, 36(17), 3735-3740. [Link]

-

Ley, S. V., et al. (2012). Scale-Up of Flow-Assisted Synthesis of C2-Symmetric Chiral PyBox Ligands. Synthesis, 44(04), 635-647. [Link]

-

Shahid, N., et al. (2022). Heteroleptic Iron (II) Complexes of Chiral 2, 6-Bis (oxazolin-2-yl) pyridine (PyBox) and 2, 6-Bis (thiazolin-2-yl) pyridine Ligands: the Interplay of Different Ligands on the Metal Ion Spin State. Dalton Transactions, 51(16), 6296-6307. [Link]

Sources

- 1. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 2. Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.strem.com [blog.strem.com]

- 4. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. diva-portal.org [diva-portal.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine

Introduction

2,6-bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine, commonly referred to as a "phenethyl-Pybox" ligand, is a C₂-symmetric chiral ligand of significant interest in the field of asymmetric catalysis. Its rigid tridentate coordination scaffold, formed by a central pyridine ring flanked by two chiral oxazoline moieties, allows for the formation of well-defined metal complexes that can induce high stereoselectivity in a variety of organic transformations. The phenethyl substituents on the chiral centers provide a distinct steric and electronic environment, influencing the catalytic activity and enantioselectivity of its metal complexes.

This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and purity assessment of this important ligand. For researchers in synthetic chemistry, catalysis, and drug development, a thorough understanding of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data is paramount for verifying the successful synthesis and ensuring the quality of the material. This document outlines detailed experimental protocols for data acquisition and provides an in-depth analysis of the expected spectroscopic data, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Properties

-

Systematic Name: this compound

-

Common Name: (S,S)-PhEt-Pybox

-

Molecular Formula: C₂₇H₂₇N₃O₂

-

Molecular Weight: 425.52 g/mol

-

Appearance: White to off-white powder

-

Melting Point: 154-158 °C

-

Optical Activity: [α]₂²/D −75° (c = 1 in chloroform)

DOT script for Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For the target molecule, both ¹H and ¹³C NMR are essential for confirming the connectivity of the pyridine, oxazoline, and phenethyl moieties.

Experimental Protocol: NMR Data Acquisition

The quality of NMR data is critically dependent on proper sample preparation and the selection of appropriate acquisition parameters.

DOT script for NMR Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

-

Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR, or 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and effectively dissolves the ligand.

-

Tetramethylsilane (TMS) should be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is appropriate.

-

Spectral Width: A spectral width of approximately 12 ppm is sufficient to cover the expected chemical shifts.

-

Acquisition Time: An acquisition time of at least 3 seconds ensures good resolution.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full spin-lattice relaxation, which is crucial for accurate integration.

-

Number of Scans: 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence with a 30° pulse angle (e.g., 'zgpg30') is standard. Proton decoupling simplifies the spectrum to singlets and can provide a Nuclear Overhauser Effect (NOE) enhancement for protonated carbons.

-

Spectral Width: A spectral width of approximately 200 ppm will encompass all expected carbon resonances.

-

Relaxation Delay (d1): A 2-second delay is a reasonable starting point.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.

-

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d | 2H | Pyridine H-3, H-5 |

| ~7.90 | t | 1H | Pyridine H-4 |

| ~7.30-7.10 | m | 10H | Phenyl H |

| ~4.80 | m | 2H | Oxazoline CH |

| ~4.50 | dd | 2H | Oxazoline CH₂ (diastereotopic) |

| ~4.20 | dd | 2H | Oxazoline CH₂ (diastereotopic) |

| ~2.90 | m | 4H | Phenethyl CH₂ |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | C=N (Oxazoline) |

| ~148.5 | Pyridine C-2, C-6 |

| ~141.0 | Phenyl C-ipso |

| ~137.0 | Pyridine C-4 |

| ~128.5 | Phenyl CH |

| ~128.3 | Phenyl CH |

| ~126.0 | Phenyl CH |

| ~124.0 | Pyridine C-3, C-5 |

| ~71.0 | Oxazoline O-CH₂ |

| ~68.0 | Oxazoline N-CH |

| ~39.0 | Phenethyl CH₂ |

| ~33.0 | Phenethyl CH₂ |

Interpretation of NMR Spectra

-

¹H NMR: The aromatic region is expected to show distinct signals for the pyridine and phenyl protons. The pyridine protons should appear as a doublet around 8.20 ppm and a triplet around 7.90 ppm, characteristic of a 2,6-disubstituted pyridine ring. The ten protons of the two phenethyl groups will likely appear as a complex multiplet between 7.10 and 7.30 ppm. The protons on the chiral oxazoline ring are diastereotopic and will exhibit complex splitting patterns (multiplets and doublets of doublets) in the upfield region (4.20-4.80 ppm). The four protons of the two phenethyl methylene groups are also expected to be diastereotopic and appear as multiplets around 2.90 ppm.

-

¹³C NMR: The ¹³C spectrum will be characterized by the downfield signal of the oxazoline imine carbons (C=N) around 164.0 ppm. The carbons of the pyridine ring are expected at approximately 148.5 ppm (C-2, C-6), 137.0 ppm (C-4), and 124.0 ppm (C-3, C-5). The phenyl carbons will resonate in the 126.0-141.0 ppm range. The aliphatic carbons of the oxazoline ring and the phenethyl side chains will appear upfield, with the oxazoline carbons expected around 71.0 and 68.0 ppm, and the phenethyl methylene carbons around 39.0 and 33.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol: Mass Spectrometry Data Acquisition

DOT script for MS Workflow

Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Instrumentation: Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass data.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

The sample is introduced into the ESI source via direct infusion or through an LC system.

-

Spectra should be acquired in positive ion mode, as the pyridine and oxazoline nitrogens are readily protonated. The addition of a trace amount of formic acid to the sample solution can enhance the formation of the [M+H]⁺ ion.

-

Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₂₇H₂₇N₃O₂ |

| Exact Mass | 425.2103 |

| Observed Ion (ESI+) | [M+H]⁺ |

| m/z of [M+H]⁺ | 426.2181 |

Interpretation of Mass Spectrum

The primary goal is to observe the protonated molecular ion, [M+H]⁺, at m/z 426.2181. The high-resolution measurement should be within 5 ppm of the calculated exact mass to confidently confirm the elemental composition. Common fragmentation patterns may involve the loss of the phenethyl group (C₈H₉, 105.0704 Da) or cleavage of the oxazoline ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is standard.

-

Sample Preparation: The spectrum can be obtained from a KBr pellet of the solid sample or by using an attenuated total reflectance (ATR) accessory, which requires minimal sample preparation.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3060-3030 | C-H stretch | Aromatic (Pyridine, Phenyl) |

| ~2960-2850 | C-H stretch | Aliphatic (Oxazoline, Phenethyl) |

| ~1650 | C=N stretch | Oxazoline |

| ~1590, 1470, 1430 | C=C, C=N stretch | Aromatic ring (Pyridine) |

| ~1100 | C-O stretch | Oxazoline |

Interpretation of IR Spectrum

The IR spectrum should display characteristic bands for the aromatic and aliphatic C-H stretching vibrations. A key absorption will be the C=N stretching of the oxazoline rings around 1650 cm⁻¹. The aromatic ring stretching vibrations of the pyridine and phenyl groups will appear in the 1600-1430 cm⁻¹ region. The presence of a strong C-O stretching band around 1100 cm⁻¹ is also indicative of the oxazoline ether linkage.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for studying the formation of metal complexes.

Experimental Protocol: UV-Vis Data Acquisition

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as acetonitrile or dichloromethane. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

-

Data Acquisition: Record the absorption spectrum from approximately 200 to 400 nm.

Expected UV-Vis Absorption Data

| λ_max (nm) | Electronic Transition | Chromophore |

| ~260-280 | π → π* | Pyridine and Phenyl rings |

Interpretation of UV-Vis Spectrum

The UV-Vis spectrum of the phenethyl-Pybox ligand is expected to be dominated by π → π* transitions of the aromatic systems. The pyridine and phenyl rings act as the primary chromophores, leading to strong absorption bands in the 260-280 nm region.[2][3] Upon coordination to a metal center, these absorption bands may shift (either a bathochromic or hypsochromic shift) and new charge-transfer bands may appear, making UV-Vis spectroscopy a valuable tool for studying complexation.

Conclusion

The comprehensive spectroscopic characterization of this compound using NMR, MS, IR, and UV-Vis spectroscopy provides a complete picture of its molecular structure and purity. The protocols and expected data presented in this guide serve as a valuable resource for researchers, ensuring the reliable synthesis and application of this important chiral ligand in asymmetric catalysis and other fields of chemical science. The convergence of data from these orthogonal analytical techniques provides the necessary evidence to unambiguously confirm the identity and quality of the molecule.

References

- SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL] - NIH. (n.d.).

- 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine. (n.d.).

-

UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

- 12 - Supporting Information. (n.d.).

-

New 2,6-Bis(5-phenyloxazolyl)pyridine Ligands for Luminescent LnIII Complexes - MDPI. (2022). Retrieved January 20, 2026, from [Link]

-

2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

2,6-Bis[(S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

-

Data to support Iron(II) Complexes of 2,6-Bis(imidazo[1,2‑a]pyridin-2-yl)pyridine and Related Ligands with Annelated Di - - Research Data Leeds Repository. (n.d.). Retrieved January 20, 2026, from [Link]

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Pyridine, 2,4,6-trimethyl- - the NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]

-

New 2,6-Bis(5-phenyloxazolyl)pyridine Ligands for Luminescent LnIII Complexes - MDPI. (2022). Retrieved January 20, 2026, from [Link]

-

An oxazoline derivatized Pybox ligand for Eu(III) and Tb(III) sensitization. (2010). Retrieved January 20, 2026, from [Link]

-

Figure S6 . UV/Vis absorption spectra of the free pyridine ligands in CH 2 Cl 2 - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

The Genesis and Evolution of Bis(oxazolinyl)pyridine (PyBox) Ligands: A Technical Guide for Asymmetric Catalysis

Abstract

The bis(oxazolinyl)pyridine, or PyBox, ligand framework stands as a cornerstone in the field of asymmetric catalysis. Its discovery in the late 1980s marked a pivotal moment, providing chemists with a robust, tunable, and highly effective chiral scaffold for a myriad of enantioselective transformations. This technical guide delves into the historical development of PyBox ligands, tracing their conceptual origins, the seminal synthesis, and the subsequent evolution of their design and application. We will explore the causal relationships behind structural modifications and their profound impact on catalytic efficacy, offering field-proven insights for researchers, scientists, and professionals in drug development. This guide provides not only a historical narrative but also practical, detailed experimental protocols and a summary of catalytic performance, underscoring the enduring legacy and continued potential of the PyBox ligand class.

Conceptual Origins: Building on the Shoulders of Giants

The emergence of PyBox ligands was not a spontaneous event but rather the culmination of foundational work in chiral ligand design. The 1980s witnessed a burgeoning interest in asymmetric catalysis, with a focus on developing ligands that could effectively transfer chiral information to a metal center.

Early explorations by Brunner and coworkers into oxazoline-containing ligands laid the crucial groundwork. Their initial use of a simple oxazoline ligand in 1984 for asymmetric cyclopropanation, while yielding modest enantioselectivity (4.9% enantiomeric excess, ee), opened the door for further investigation.[1] Undeterred, Brunner's group continued to explore this motif, leading to the development of chiral pyridine-oxazoline ligands in 1986 and 1989, which showed improved, albeit still moderate, enantioselectivities of 30.2% and 45% ee, respectively, in the monophenylation of diols.[1]

Concurrently, the principle of C₂-symmetry was gaining significant traction as a powerful design element in chiral ligands. The C₂-symmetric design reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities. The highly successful semicorrin ligands developed by Pfaltz and coworkers in 1989 for enantioselective cyclopropanation, achieving impressive ee's of 92-97%, highlighted the immense potential of C₂-symmetric nitrogen-based ligands.[1]

It was at this confluence of ideas—the utility of the oxazoline moiety and the power of C₂-symmetry—that the stage was set for the next major breakthrough.

The Advent of PyBox: Nishiyama's Seminal Contribution

In 1989, Professor Hisao Nishiyama and his research group at Toyohashi University of Technology, Japan, published a landmark paper in Organometallics that introduced the first bis(oxazolinyl)pyridine (PyBox) ligands.[1][2][3][4] This seminal work detailed the synthesis of C₂-symmetric, tridentate ligands where a central pyridine ring is flanked by two chiral oxazoline moieties.

The elegance of Nishiyama's design lay in its inherent rigidity and well-defined coordination geometry. The "pincer-type" structure of the PyBox ligand enforces a meridional coordination to the metal center, creating a well-defined chiral pocket. The stereogenic centers are positioned in close proximity to the metal's active site, enabling highly effective enantiocontrol.[1][5] Furthermore, the synthesis was remarkably straightforward, utilizing readily available chiral amino alcohols derived from the chiral pool.

Nishiyama's initial application of these new ligands was in the rhodium-catalyzed asymmetric hydrosilylation of ketones. The results were striking. Using a rhodium(III) complex of the isopropyl-substituted PyBox ligand, (S,S)-i-Pr-PyBox, they achieved exceptionally high enantioselectivities, up to 93% ee for the reduction of acetophenone.[1] This was a remarkable achievement for the time and immediately established PyBox ligands as a privileged class of chiral ligands.

Caption: General structure of a C₂-symmetric PyBox ligand.

The Evolution of PyBox Ligands: A Tale of Steric and Electronic Tuning

The initial success of Nishiyama's isopropyl-PyBox (i-Pr-PyBox) ligand sparked a wave of research into this versatile scaffold. Scientists quickly recognized that the substituents at the 4-position of the oxazoline rings were a key handle for tuning the ligand's steric and electronic properties. This led to the development of a diverse family of PyBox ligands, each tailored for specific applications.[1][6]

-

First Generation (e.g., i-Pr-PyBox, Ph-PyBox): The initial set of ligands featured relatively simple alkyl (isopropyl) and aryl (phenyl) substituents. These proved to be highly effective in a range of reactions, including hydrosilylation, cyclopropanation, and Diels-Alder reactions. The choice between an alkyl or aryl substituent allows for a fundamental tuning of the chiral pocket's steric environment.

-

Second Generation (e.g., t-Bu-PyBox, Bn-PyBox): To further enhance enantioselectivity, ligands with bulkier substituents were developed. The tert-butyl (t-Bu) and benzyl (Bn) groups create a more sterically demanding environment around the metal center, which can lead to better facial discrimination of the substrate.

-

Third Generation and Beyond (e.g., Indanyl-PyBox, Hydroxymethyl-PyBox): More sophisticated designs have incorporated features such as fused ring systems (indenyl) for increased rigidity and conformational control. Functionalized PyBox ligands, such as those bearing hydroxymethyl groups, have also been synthesized to improve solubility in protic solvents or to enable immobilization on solid supports.[7]

The rationale behind these modifications is to create a more defined and restrictive chiral pocket around the metal's active site. By carefully selecting the "R" group, a researcher can fine-tune the steric interactions between the catalyst and the substrate in the transition state, thereby maximizing the energy difference between the two pathways leading to the enantiomeric products.

Caption: Chronological evolution of PyBox ligand design.

Broad Applications in Asymmetric Catalysis

A key testament to the success of PyBox ligands is their wide-ranging applicability. They can coordinate with a vast array of metals, from transition metals (e.g., Rh, Ru, Cu, Fe, Ni) to lanthanides, making them suitable for a diverse set of catalytic transformations.[1][5]

| Reaction Type | Metal | Representative PyBox Ligand | Typical Enantioselectivity (% ee) |

| Hydrosilylation of Ketones | Rh, Ru, Fe | i-Pr-PyBox, Ph-PyBox | 80-99 |

| Diels-Alder Reaction | Cu, Zn | i-Pr-PyBox, t-Bu-PyBox | 90-99 |

| Mannich Reaction | Cu, La | i-Pr-PyBox, Ph-PyBox | 92-98 |

| Michael Addition | Ni, Sc | i-Pr-PyBox | 85-98 |

| Aldol Reaction | Cu, Sn | t-Bu-PyBox | 90-99 |

| Negishi Cross-Coupling | Ni | CH₂CH₂Ph-PyBox | 80-95 |

This versatility stems from the ligand's ability to act as a strong sigma-donor and a pi-acceptor, stabilizing various oxidation states of the coordinated metal. The rigid C₂-symmetric framework consistently imparts a high degree of stereocontrol, making PyBox-metal complexes reliable catalysts for producing enantioenriched molecules, which are crucial intermediates in the pharmaceutical and fine chemical industries.

Mechanism of Action: A Look into a Catalytic Cycle

To understand the efficacy of PyBox ligands, it is instructive to examine a representative catalytic cycle. Let's consider the Rh-PyBox catalyzed asymmetric hydrosilylation of a ketone, the reaction that started it all.

Caption: Simplified catalytic cycle for Rh-PyBox hydrosilylation.

Causality in the Catalytic Cycle:

-

Activation: The precatalyst, often a Rh(III)-PyBox complex, reacts with the hydrosilane to form the active catalyst, a rhodium-hydrido-silyl species.

-

Coordination: The ketone substrate coordinates to the rhodium center. The C₂-symmetric PyBox ligand creates a chiral environment that forces the ketone to bind in a specific orientation.

-

Enantioselective Step: This is the key hydride insertion step. The hydride ligand on the rhodium is transferred to the electrophilic carbonyl carbon of the ketone. The steric bulk of the PyBox ligand's substituents (e.g., isopropyl groups) directs the hydride to one of the two prochiral faces of the ketone, leading to the formation of one enantiomer of the resulting rhodium alkoxide intermediate in excess.

-

Product Release: The silyl group is transferred to the oxygen atom, releasing the silyl ether product and regenerating the active catalytic species, which can then enter another cycle.

The high enantioselectivity is a direct consequence of the well-defined, sterically constrained transition state enforced by the rigid PyBox ligand.

Experimental Protocols: A Self-Validating System

The synthesis of PyBox ligands is a robust and well-established procedure. Here, we provide a detailed, step-by-step methodology for the synthesis of the first-generation (S,S)-i-Pr-PyBox ligand, a protocol that serves as a self-validating system due to its high-yielding and reproducible nature.

Synthesis of 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine ((S,S)-i-Pr-PyBox)

This procedure is adapted from established literature methods.

Materials:

-

2,6-Pyridinedicarbonitrile

-

(S)-Valinol

-

Anhydrous Zinc(II) Chloride (ZnCl₂)

-

Anhydrous Chlorobenzene

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: An oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is assembled and purged with dry argon for 15-20 minutes to ensure an inert atmosphere. This is crucial to prevent moisture from interfering with the reaction.

-

Charging the Reactants: To the flask, add 2,6-pyridinedicarbonitrile (1.00 g, 7.74 mmol), (S)-valinol (1.76 g, 17.0 mmol, 2.2 equivalents), and anhydrous zinc(II) chloride (0.106 g, 0.77 mmol, 0.1 equivalents). The use of a slight excess of the amino alcohol ensures complete conversion of the dinitrile. Zinc chloride acts as a Lewis acid catalyst to facilitate the cyclization.

-

Solvent Addition and Reaction: Add anhydrous chlorobenzene (40 mL) via syringe. The resulting suspension is heated to reflux (approximately 132 °C) under a positive pressure of argon. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 24-48 hours. The high temperature is necessary to drive the condensation and cyclization reactions.

-

Workup and Purification:

-

After cooling to room temperature, the reaction mixture is diluted with dichloromethane (50 mL) and washed sequentially with a saturated aqueous solution of EDTA disodium salt (2 x 50 mL) to chelate and remove the zinc catalyst, followed by brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure (S,S)-i-Pr-PyBox ligand as a white solid.

-

Expected Outcome: This protocol reliably yields the desired product in high purity (>95%) and good yield (typically 70-85%). The integrity of the product can be validated by standard analytical techniques such as ¹H NMR, ¹³C NMR, and chiral HPLC.

Conclusion and Future Outlook

From their rational design and seminal synthesis by Nishiyama to their current status as a workhorse ligand in asymmetric catalysis, the historical development of PyBox ligands is a compelling example of how fundamental principles of coordination chemistry and organic synthesis can converge to create powerful catalytic tools. The journey from the first generation of simple alkyl- and aryl-substituted PyBox ligands to the highly tailored and functionalized derivatives of today demonstrates a continuous drive for innovation and improved performance.

For researchers, scientists, and drug development professionals, the PyBox framework offers a reliable and tunable platform for tackling challenges in enantioselective synthesis. The deep understanding of their structure-activity relationships, born from over three decades of research, allows for a rational approach to catalyst design and optimization. As the demand for enantiomerically pure compounds continues to grow, the legacy of the PyBox ligand is secure, and its future evolution will undoubtedly continue to shape the landscape of asymmetric catalysis.

References

-

Bisoxazoline ligand - Wikipedia. [Link]

-

Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. Organometallics 2009, 28 (13), 3928–3940. [Link]

-

Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. Journal of the American Chemical Society 2021, 143 (38), 15826–15835. [Link]

-

Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews 2008, 252 (5-7), 702-714. [Link]

-

Enantioselective hydrosilylation of acetophenone with rhodium / oxazolines catalysts. Tetrahedron Letters 1989, 30 (38), 5141–5144. [Link]

-

SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]. Organic Syntheses 2010, 87, 310. [Link]

-

Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry 2022, 24, 3651-3654. [Link]

-

Rhodium-Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Amines. Advanced Synthesis & Catalysis 2022, 364 (15), 2568-2574. [Link]

-

Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. Molecules 2023, 28 (1), 35. [Link]

-

The revised mechanism for asymmetric hydrogenation of acetophenone with Noyori Ru complex. Catalysis Science & Technology 2021, 11 (1), 116-123. [Link]

-

A Synthesis of 2,6-Bis(4R-hydroxymethyloxazolyl)pyridine as a Water Soluble Ligand. Bulletin of the Korean Chemical Society 2005, 26 (11), 1805-1808. [Link]

-

Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences 2004, 101 (15), 5363-5367. [Link]

-

Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences 2004, 101 (15), 5363-5367. [Link]

-

Enantioselective hydrosilylation of acetophenone with rhodium / oxazolines catalysts. Tetrahedron Letters 1989, 30 (38), 5141-5144. [Link]

-

Design, Synthesis, and Biophysical Characterization of Pyridine Bis-Quinazoline Derivatives as Selective G-Quadruplex DNA Stabilizers. ChemMedChem 2020, 15 (14), 1307-1317. [Link]

-

Synthesis of Optically Active Organoantimony Compounds Having an (S)-α-Methylbenzyldimethylamine Group and Its Evaluation for Asymmetric Reaction. Nippon Kagaku Kaishi 1987, 1987 (9), 1805-1811. [Link]

-

Chiral and C2-symmetrical bis(oxazolinylpyridine)rhodium(III) complexes: effective catalysts for asymmetric hydrosilylation of ketones. Organometallics 1989, 8 (3), 846–848. [Link]

-

Iron(II)-Catalyzed Asymmetric Hydrosilylation of Acetophenone. European Journal of Inorganic Chemistry 2008, 2008 (1), 87-92. [Link]

Sources

- 1. blog.strem.com [blog.strem.com]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. deepdyve.com [deepdyve.com]

- 5. Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Coordination Chemistry of 2,6-bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine with Transition Metals

Abstract

The 2,6-bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine ligand, a prominent member of the chiral Pyridine-Bis(oxazoline) (PyBox) family, has emerged as a cornerstone in modern coordination chemistry and asymmetric catalysis. Its unique C₂-symmetric, tridentate N-donor framework allows for the formation of well-defined, stereochemically rich coordination complexes with a variety of transition metals. This guide provides a comprehensive exploration of the synthesis, characterization, and coordination behavior of this versatile ligand. We delve into the structural intricacies and spectroscopic signatures of its metal complexes and highlight their proven applications in high-impact catalytic transformations, including alkane dehydrogenation and asymmetric cross-coupling reactions. This document serves as a technical resource, blending foundational principles with field-proven experimental insights and protocols.

The Ligand: Structure, Significance, and Synthesis

Introduction to this compound

This compound, often referred to as a Phebox-type ligand, is a chiral, tridentate ligand designed for robust coordination to a single metal center. Its structure is characterized by a central pyridine ring flanked by two chiral oxazoline moieties bearing phenethyl groups.

The key attributes of this ligand are:

-

Tridentate N₃ Coordination: The nitrogen atoms of the pyridine and the two oxazoline rings act as Lewis base donors, binding to a metal center in a meridional, pincer-like fashion.[1] This coordination mode imparts significant conformational rigidity and stability to the resulting metal complex.

-

Chirality and C₂-Symmetry: The (S)-configuration at the stereocenter of each oxazoline ring, derived from a chiral precursor, makes the ligand an excellent choice for asymmetric catalysis. The C₂-symmetry simplifies stereochemical analysis and often leads to high enantioselectivity in catalytic reactions.

-

Steric and Electronic Tunability: The phenethyl groups provide a defined steric environment around the metal's active site, which is crucial for controlling substrate approach and selectivity. The electronic properties of the ligand can be modified by introducing substituents on the pyridine or phenyl rings, allowing for fine-tuning of the catalyst's reactivity.

These features have made the ligand and its derivatives instrumental in the development of catalysts for challenging organic transformations.[2]

Ligand Synthesis: A Self-Validating Protocol

The synthesis of the title ligand is a well-established, two-step process that begins with a readily available chiral precursor. The reliability of this protocol is rooted in the high-yielding and stereospecific nature of the reactions involved.

Part A: Synthesis of (S)-2-Amino-4-phenylbutan-1-ol [3]

-

Starting Material: Begin with commercially available L-Homophenylalanine.

-

Reduction: The carboxylic acid functionality of the amino acid is reduced to a primary alcohol. This is typically achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

-

Reaction Conditions: The reaction is initially performed at a reduced temperature (e.g., 0 °C) during the addition of the reducing agent, followed by refluxing to drive the reaction to completion.

-

Work-up and Purification: The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution). The resulting solid is filtered off, and the organic solvent is removed under reduced pressure. The crude amino alcohol can be purified by crystallization or column chromatography to yield a white solid.

Part B: Cyclization to Form the Bis(oxazoline) Ligand [3]

-

Reactants: The synthesized (S)-2-amino-4-phenylbutan-1-ol is reacted with 2,6-pyridinedicarbonitrile.

-

Catalyst: A catalytic amount of a Lewis acid, such as zinc trifluoromethanesulfonate (Zn(OTf)₂) or anhydrous zinc chloride (ZnCl₂), is essential for this transformation.[3]

-

Solvent and Conditions: The reaction is conducted in a high-boiling, anhydrous solvent like toluene or chlorobenzene under an inert atmosphere. The mixture is heated to reflux (typically 110-120 °C) for 24-48 hours.

-

Purification: Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is purified by column chromatography on silica gel (eluent typically a mixture of ethyl acetate and hexanes) to afford the final ligand as a white or off-white powder.

Caption: Meridional coordination of the Phebox ligand to a metal center (M).

Synthesis of Metal Complexes: General Protocol

The synthesis of Phebox-metal complexes is generally straightforward, involving the reaction of the ligand with a suitable metal precursor.

-

Selection of Metal Precursor: Metal salts with labile ligands, such as chlorides (e.g., FeCl₂), acetates, or triflates (e.g., Fe(BF₄)₂·6H₂O), are commonly used. [4]2. Stoichiometry: The ligand and metal precursor are typically mixed in a 1:1 molar ratio.

-

Solvent: Anhydrous solvents like acetonitrile, dichloromethane, or THF are used to prevent coordination of water.

-

Conditions: The reaction is often carried out at room temperature under an inert atmosphere. Stirring for several hours is usually sufficient for complex formation.

-

Isolation: The resulting complex can be isolated by precipitation upon addition of a less-polar solvent (e.g., diethyl ether or pentane) or by removal of the solvent under vacuum. [4]

Characterization of Metal Complexes

A comprehensive characterization is vital to elucidate the structure, electronic properties, and stability of the synthesized complexes.

| Technique | Information Gained |

| X-ray Crystallography | Provides the definitive solid-state structure, including coordination geometry (e.g., octahedral, square planar), bond lengths, and bond angles. [4][5][6] |

| UV-Vis Spectroscopy | Reveals electronic transitions, such as d-d transitions within the metal's orbitals and metal-to-ligand charge transfer (MLCT) bands, which are crucial for understanding photochemical properties. [7][8] |

| Magnetic Susceptibility | Determines the magnetic moment of the complex, which indicates the number of unpaired electrons and thus the spin state (e.g., high-spin vs. low-spin) of the metal center. [9] |

| FT-IR Spectroscopy | Shows shifts in vibrational frequencies (e.g., C=N stretch) upon coordination, confirming the ligand-metal interaction. [10] |

| Mass Spectrometry | Confirms the mass of the complex cation. |

Table: Representative X-ray Crystallographic Data for an Iron(II) Phebox-type Complex

Data below is illustrative of typical values for related pincer complexes.

| Parameter | Bond Length (Å) | Significance |

| Fe–N(pyridine) | ~1.90 - 2.10 | Shorter bond indicates strong interaction with the central pyridine donor. |

| Fe–N(oxazoline) | ~1.95 - 2.15 | Chelate ring formation. Length can vary with the spin state of the metal. |

Note: Bond lengths are sensitive to the metal's oxidation and spin state. For example, high-spin Fe(II) complexes exhibit longer Fe-N bonds than their low-spin counterparts. [4]

Catalytic Applications: From Insight to Impact

The coordination of the Phebox ligand to transition metals creates highly effective and selective catalysts. The causality behind their performance lies in the precise control over the metal's coordination environment.

Iridium-Catalyzed Alkane Dehydrogenation

A significant breakthrough has been the use of Iridium-Phebox complexes for the acceptorless dehydrogenation of alkanes, a process that converts low-value alkanes into more valuable alkenes. [2]

-

Mechanism and Rationale: The catalytic cycle is believed to involve C-H activation as the rate-determining step. [11]Computational studies suggest a concerted metalation-deprotonation (CMD) pathway or a pathway involving an Ir(V) oxidative addition transition state. [11]The electrophilicity of the metal center is critical for this step.

-

Ligand Modification for Enhanced Performance: Researchers at Rutgers University developed a fluorinated version of the Phebox ligand. [2][11]The electron-withdrawing trifluoromethyl groups increase the electrophilicity of the iridium center, thereby accelerating the C-H activation step and leading to higher turnover numbers and greater catalyst stability. [11]* Role of Co-catalysts: The addition of a sodium salt (e.g., NaBArF) can act as a cocatalyst. The Na⁺ ion is thought to coordinate to an ancillary ligand (like acetate), promoting its dechelation. This opens a vacant coordination site on the iridium center, which is necessary for the alkane substrate to bind and react. [11]

Caption: Simplified cycle for Iridium-Pheax-catalyzed alkane dehydrogenation.

Polymerization and Cross-Coupling Reactions

-

Polymerization: Complexes of Phebox-type ligands with first-row transition metals like cobalt, iron, and nickel, when activated with a co-catalyst like methylaluminoxane (MAO), have been shown to catalyze the polymerization of ethylene and butadiene. [12]Notably, cobalt complexes exhibit very high activity for butadiene polymerization, demonstrating that the choice of metal is paramount in defining the catalytic outcome. [12]* Asymmetric Cross-Coupling: Nickel complexes bearing chiral PyBox ligands, including the phenethyl variant, are highly effective catalysts for asymmetric Negishi cross-couplings of secondary allylic chlorides with alkylzinc reagents, producing chiral products with high enantioselectivity. [3]

Conclusion and Future Outlook

The this compound ligand represents a powerful and versatile platform in coordination chemistry. Its well-defined synthesis and robust coordination to a range of transition metals have enabled the development of catalysts for fundamentally important and challenging chemical transformations. The ability to systematically tune the ligand's steric and electronic properties provides a clear path for future innovation.

Future research will likely focus on:

-

Expanding the Metal Scope: Exploring complexes with other transition metals to unlock new reactivity.

-

Novel Ligand Architectures: Designing next-generation ligands with enhanced stability and activity for even more demanding catalytic processes.

-

Applications in Biocatalysis and Materials Science: Implementing these metal complexes in biological systems or as building blocks for functional materials. [13] The principles and protocols outlined in this guide underscore the immense potential that lies at the intersection of ligand design and transition metal chemistry, paving the way for the next generation of advanced catalysts.

References

-

SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Thio-Pybox and Thio-Phebox complexes of chromium, iron, cobalt and nickel and their application in ethylene and butadiene polymerisation catalysis. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]

-

Phebox Ligands and Methods of Making Same. (2023). Rutgers University Technology Transfer. Retrieved from [Link]

-

Alkane Dehydrogenation Catalyzed by a Fluorinated Phebox Iridium Complex. (2021). ACS Catalysis. Retrieved from [Link]

-

Recent developments of iron pincer complexes for catalytic applications. (2016). RSC Publishing. Retrieved from [Link]

-

New 2,6-Bis(5-phenyloxazolyl)pyridine Ligands for Luminescent LnIII Complexes. (2022). MDPI. Retrieved from [Link]

-

Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. (n.d.). Systematic Reviews in Pharmacy. Retrieved from [Link]

-

The transition metal-based coordination complex: Synthesis, spectroscopic characterization and the review of the applications. (n.d.). Retrieved from [Link]

-

Coordination Chemistry of Transition Metals. (2022). LibreTexts. Retrieved from [Link]

-

Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Spectroscopic Identification of Transition-Metal M[η2‑(O,O)C] Species for Highly-Efficient CO2 Activation. (2020). ACS Publications. Retrieved from [Link]

-

Iron(II) Complexes of 2,6-Di[4-(ethylcarboxy)pyrazol-1-yl]pyridine with Reversible Guest-Modulated Spin-Crossover Behavior. (n.d.). PubMed Central. Retrieved from [Link]

-

Transition Metal Coordination Chemistry. (n.d.). Retrieved from [Link]

-

Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. (n.d.). MDPI. Retrieved from [Link]

-

Spectroscopy and Chemical Bonding in Transition Metal Complexes. (n.d.). Université de Genève. Retrieved from [Link]

-

Coordination Chemistry of Transition Metals. (n.d.). UH Pressbooks. Retrieved from [Link]

-

2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine. (n.d.). PubChem. Retrieved from [Link]

-

Coordination Chemistry - Transition Metal (Ion) Complexes. (2014). YouTube. Retrieved from [Link]

-

Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

-

Transition Metal Coordination Chemistry. (2019). Retrieved from [Link]

-

Spin-crossover in supramolecular iron (II)-2,6-bis(1H-pyrazol-1-yl)pyridine complexes. (n.d.). Digital CSIC. Retrieved from [Link]

-

Femtosecond Soft X-ray Spectroscopy of Solvated Transition Metal Complexes: Deciphering the Interplay of Electronic and Structural Dynamics. (n.d.). OSTI.GOV. Retrieved from [Link]

-

Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. (n.d.). MDPI. Retrieved from [Link]

-

Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. (n.d.). MDPI. Retrieved from [Link]

-

Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]. (n.d.). Retrieved from [Link]

-